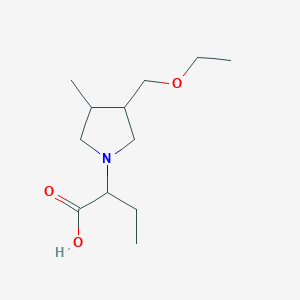
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butanoic acid
説明
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butanoic acid (EMMPA) is a compound that can be used in a variety of scientific research applications. It is a chiral compound, meaning that it has two non-superimposable mirror images, making it ideal for use in asymmetric synthesis. It has been used in a variety of laboratory experiments, and has a wide range of biochemical and physiological effects.
科学的研究の応用
Chemical Synthesis and Applications
The chemical compound 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butanoic acid does not directly appear in the literature. However, research applications related to similar complex molecules offer insights into the methodologies and areas where such compounds may find relevance. For instance, studies on the synthesis of related compounds provide a foundation for understanding the chemical properties and potential applications of complex molecules, including those in the realm of pharmaceuticals, materials science, and chemical biology.
One notable study involves the synthesis of 4-(6'-Methoxy-3',4'-dihydronaphthalen-1'-yl)butan-2-one and derived Guareschi imide, showcasing advanced chemical synthesis techniques and the potential for creating complex molecular structures with specific functional groups. Such methodologies could be applicable in developing compounds with similar structures or functional groups for use in pharmaceuticals or as intermediates in organic synthesis (Collins & James, 1989).
Another relevant area of research is the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and its analogs, which were investigated for their potential as inhibitors of mycolic acid biosynthesis. This study highlights the importance of designing molecules with specific biological targets in mind, offering pathways to the development of new therapeutic agents or biochemical tools (Hartmann et al., 1994).
Furthermore, research on novel indole-based hybrid oxadiazole scaffolds with potent urease inhibitory activity underscores the role of complex organic molecules in discovering new bioactive compounds. The strategic incorporation of functional groups into molecular frameworks can lead to the identification of potent inhibitors for specific enzymes, which is crucial for drug development and the study of biochemical pathways (Nazir et al., 2018).
Lastly, the preparation of New Nitrogen-Bridged Heterocycles exemplifies the synthetic versatility and potential for creating diverse molecular architectures. These compounds are vital for exploring new materials, understanding biological mechanisms, or developing novel therapeutic agents (Kakehi et al., 1995).
特性
IUPAC Name |
2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-4-11(12(14)15)13-6-9(3)10(7-13)8-16-5-2/h9-11H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEZZCGWIVJSFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)COCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





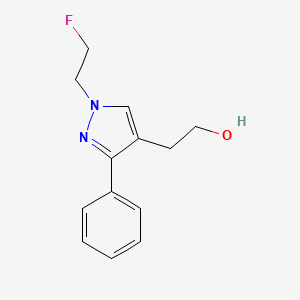


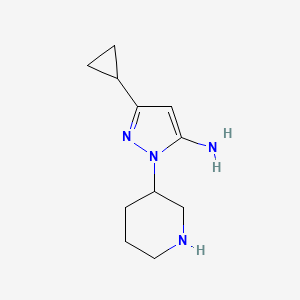
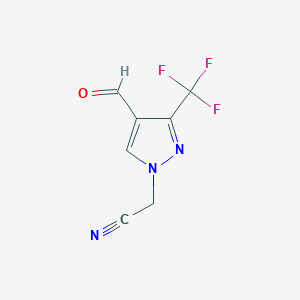


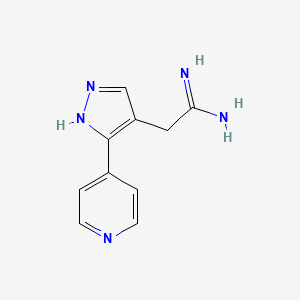

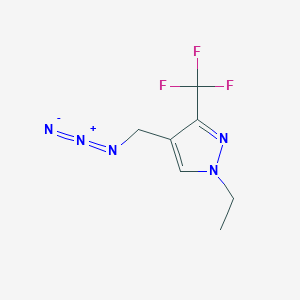

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491012.png)